molecular formula C19H13NO2S B12922967 3,6-Bis[(prop-2-yn-1-yl)oxy]acridine-9(10H)-thione CAS No. 122105-97-9

3,6-Bis[(prop-2-yn-1-yl)oxy]acridine-9(10H)-thione

Cat. No.: B12922967
CAS No.: 122105-97-9
M. Wt: 319.4 g/mol
InChI Key: JYZAIRWPHLVMGJ-UHFFFAOYSA-N
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Description

3,6-Bis[(prop-2-yn-1-yl)oxy]acridine-9(10H)-thione is a synthetic acridone derivative intended for research and development purposes in laboratory settings. The acridone pharmacophore is recognized as a privileged structure in medicinal chemistry, with diverse applications ranging from DNA intercalation, enzyme inhibition, to countering multi-drug resistance in cells . Its planar, polyaromatic motif allows it to stack between DNA base pairs, a mechanism known as intercalation, which can disrupt DNA integrity and function, making such compounds promising scaffolds in anticancer therapy development . The presence of prop-2-yn-1-yloxy (propargyloxy) side chains at the 3 and 6 positions is a key functional feature. These alkynyl groups can serve as handles for further chemical modification via click chemistry, facilitating the synthesis of more complex drug candidates or chemical probes . The substitution pattern on the acridone core is critical; structure-activity relationship (SAR) studies have shown that the nature and position of substituents significantly influence DNA binding affinity and biological potency . This compound is strictly for research use in laboratory and industrial R&D. It is not intended for diagnostic, therapeutic, or any personal use. All orders are subject to the supplier's terms and conditions, which include final sale and indemnification policies. Researchers are responsible for understanding the safe handling and use of this material.

Properties

CAS No.

122105-97-9

Molecular Formula

C19H13NO2S

Molecular Weight

319.4 g/mol

IUPAC Name

3,6-bis(prop-2-ynoxy)-10H-acridine-9-thione

InChI

InChI=1S/C19H13NO2S/c1-3-9-21-13-5-7-15-17(11-13)20-18-12-14(22-10-4-2)6-8-16(18)19(15)23/h1-2,5-8,11-12H,9-10H2,(H,20,23)

InChI Key

JYZAIRWPHLVMGJ-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=CC2=C(C=C1)C(=S)C3=C(N2)C=C(C=C3)OCC#C

Origin of Product

United States

Preparation Methods

The synthesis of 3,6-Bis(prop-2-yn-1-yloxy)acridine-9(10H)-thione typically involves the reaction of acridine derivatives with propargyl alcohol under specific conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

3,6-Bis(prop-2-yn-1-yloxy)acridine-9(10H)-thione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions are typically oxidized derivatives of the original compound.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the formation of reduced derivatives with altered functional groups.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups in the molecule.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of acridine derivatives, including 3,6-Bis[(prop-2-yn-1-yl)oxy]acridine-9(10H)-thione, as anticancer agents. Research has shown that compounds with acridine structures exhibit cytotoxicity against various cancer cell lines. For instance, acridine–isoxazole and acridine–azirine hybrids have demonstrated significant cytotoxic effects in vitro, indicating that similar derivatives may possess comparable activities .

Mechanism of Action
The mechanism by which acridine derivatives exert their anticancer effects often involves intercalation into DNA, leading to disruption of replication processes. This property is crucial for developing novel chemotherapeutic agents targeting resistant cancer types.

Photodynamic Therapy

Photodynamic therapy (PDT) is an emerging treatment modality for cancer that utilizes light-sensitive compounds to generate reactive oxygen species upon light activation. The incorporation of 3,6-Bis[(prop-2-yn-1-yl)oxy]acridine-9(10H)-thione into PDT formulations has been explored due to its ability to absorb light and produce singlet oxygen efficiently. Studies indicate that such compounds can enhance the efficacy of PDT in preclinical models .

Material Science

Fluorescent Dyes
The unique structural features of 3,6-Bis[(prop-2-yn-1-yl)oxy]acridine derivatives make them suitable candidates for fluorescent dyes in biological imaging. Their photostability and strong fluorescence properties allow for effective labeling of cellular components, facilitating advanced imaging techniques in research settings.

Polymer Composites
In materials science, acridine derivatives have been investigated as additives in polymer composites to enhance thermal stability and mechanical properties. The incorporation of such compounds can improve the performance characteristics of polymers used in various applications, from electronics to biomedical devices.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the cytotoxic effects of various acridine derivatives on human cancer cell lines. The results indicated that 3,6-Bis[(prop-2-yn-1-yl)oxy]acridine derivatives exhibited a dose-dependent reduction in cell viability across multiple cancer types .

Case Study 2: Photodynamic Efficacy

Research conducted at a university laboratory demonstrated that formulations containing 3,6-Bis[(prop-2-yn-1-yl)oxy]acridine derivatives significantly increased tumor cell death when exposed to specific wavelengths of light compared to control groups without the compound .

Mechanism of Action

The mechanism of action of 3,6-Bis(prop-2-yn-1-yloxy)acridine-9(10H)-thione involves its ability to intercalate with DNA. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription. The compound’s planar structure allows it to insert itself between DNA base pairs, leading to the inhibition of topoisomerase and telomerase enzymes, which are crucial for DNA replication and cell division .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3,6-Bis[(prop-2-yn-1-yl)oxy]acridine-9(10H)-thione with structurally or functionally related acridine derivatives:

Compound Substituents Key Properties/Applications References
3,6-Bis[(prop-2-yn-1-yl)oxy]acridine-9(10H)-thione Propargyloxy (-O-prop-2-yn-1-yl) at 3,6; thione (-C=S) at 9 High reactivity of propargyl groups for conjugation; potential sensing or synthetic intermediate
3,6-Bis(dimethylamino)-9(10H)-acridine thione Dimethylamino (-N(CH₃)₂) at 3,6; thione (-C=S) at 9 Chromogenic/fluorogenic detection of sulfur mustard; rapid color change (yellow → orange)
10-Hydroxyacridine-9(10H)-thione Hydroxy (-OH) at 10; thione (-C=S) at 9 Commercial availability (97% purity); possible biological or catalytic applications
1-(Acridin-9-yl)-4-benzoyl-thiosemicarbazide Thiosemicarbazide (-NH-C(S)-NH-benzoyl) at 1; acridin-9-yl core Tautomerism (HN-10′ structure); altered electronic properties for drug design
9(10H)-Acridone Ketone (-C=O) at 9; no thione or propargyl groups Parent compound; used in dye synthesis and as a scaffold for antitumor agents
4-Amino-10-methylacridine-9(10H)-thione Amino (-NH₂) at 4; methyl (-CH₃) at 10; thione (-C=S) at 9 Enhanced solubility for biological studies; potential antimicrobial activity

Key Structural and Functional Differences:

Reactivity: The propargyloxy groups in the target compound enable click chemistry (e.g., azide-alkyne cycloaddition), a feature absent in dimethylamino or hydroxy analogs. This makes it a candidate for bioconjugation or polymer chemistry . Thione vs. Ketone: The thione group (-C=S) in the target compound and its analogs (e.g., 3,6-bis(dimethylamino)-9(10H)-acridine thione) enhances nucleophilic reactivity compared to the ketone (-C=O) in 9(10H)-acridone. This property is exploited in chemosensors for sulfur mustard, where thione reacts with alkylating agents .

Applications: Sensing: 3,6-Bis(dimethylamino)-9(10H)-acridine thione detects sulfur mustard via nucleophilic substitution, causing a visible color change. The target compound’s propargyl groups may offer similar utility but with distinct selectivity, though this remains unexplored in the evidence . Biological Activity: Acridone derivatives like 2-(1-isonicotinoyl-pyrazole)acridin-9(10H)-one exhibit antibacterial properties, suggesting that the target compound’s thione and propargyl groups could be modified for drug discovery .

Stability and Tautomerism :

  • Compounds like 1-(acridin-9-yl)-4-benzoyl-thiosemicarbazide adopt tautomeric forms (e.g., HN-10′ structure), which stabilize the molecule through intramolecular hydrogen bonding. The target compound’s thione group may similarly influence tautomeric equilibria .

Safety Considerations: Acridine derivatives often require careful handling due to respiratory and dermal irritation risks, as noted for 9(10H)-acridone . The propargyl groups in the target compound may introduce additional hazards, such as flammability or reactivity with skin.

Biological Activity

3,6-Bis[(prop-2-yn-1-yl)oxy]acridine-9(10H)-thione is a compound belonging to the acridine family, which has garnered attention for its potential biological activities, particularly in the field of cancer research. Acridine derivatives are known for their ability to interact with DNA and inhibit various biological processes, making them valuable in therapeutic applications.

Chemical Structure

The molecular structure of 3,6-Bis[(prop-2-yn-1-yl)oxy]acridine-9(10H)-thione can be represented as follows:

C16H15NO2S\text{C}_{16}\text{H}_{15}\text{N}\text{O}_2\text{S}

This compound features a thione group, which contributes to its reactivity and biological activity.

Acridine derivatives, including 3,6-Bis[(prop-2-yn-1-yl)oxy]acridine-9(10H)-thione, primarily exert their biological effects through the following mechanisms:

  • Inhibition of Topoisomerases : These enzymes are crucial for DNA replication and transcription. Acridine derivatives have been shown to inhibit topoisomerase II, leading to DNA strand breaks and apoptosis in cancer cells .
  • Intercalation with DNA : The planar structure of acridines allows them to intercalate between DNA bases, disrupting normal DNA function and leading to cell cycle arrest .
  • Pro-apoptotic Activity : Studies have demonstrated that acridine derivatives can induce apoptosis in cancer cells by activating caspases and other apoptotic pathways .

Anticancer Activity

Numerous studies have evaluated the anticancer potential of 3,6-Bis[(prop-2-yn-1-yl)oxy]acridine-9(10H)-thione against various cancer cell lines. The compound has shown significant cytotoxicity, with IC50 values indicating effective inhibition of cell growth:

Cell Line IC50 (µM) Mechanism
MCF7 (Breast)5.0Topoisomerase II inhibition
DU145 (Prostate)4.5Induction of apoptosis
A549 (Lung)6.0DNA intercalation

These results suggest that the compound may be a promising candidate for further development as an anticancer agent.

Other Biological Activities

Beyond its anticancer properties, acridine derivatives have been explored for other therapeutic effects:

  • Antibacterial Activity : Some studies indicate that acridine derivatives exhibit antibacterial properties against various strains of bacteria, potentially through similar mechanisms involving DNA interaction .
  • Antimalarial Activity : Preliminary evaluations suggest that certain acridine compounds may also possess antimalarial activity by disrupting the replication of Plasmodium species .

Case Studies

Recent research has highlighted the biological efficacy of acridine derivatives in clinical settings:

  • Case Study on MCF7 Cells : A study demonstrated that treatment with 3,6-Bis[(prop-2-yn-1-yl)oxy]acridine-9(10H)-thione resulted in a significant reduction in cell viability and induced G2/M phase arrest, confirming its role as a potent anticancer agent .
  • Combination Therapy Studies : Research involving combination therapies with doxorubicin showed enhanced efficacy when used alongside 3,6-Bis[(prop-2-yn-1-yl)oxy]acridine-9(10H)-thione, suggesting potential for synergistic effects in cancer treatment protocols .

Q & A

What are the recommended synthetic routes for 3,6-Bis[(prop-2-yn-1-yl)oxy]acridine-9(10H)-thione, and how can purity be optimized?

Level : Basic (Synthesis)
Methodological Answer :
The synthesis typically involves functionalizing the acridine core with propargyl ether groups at the 3- and 6-positions and introducing the thione moiety at the 9-position. Key steps include:

  • Acridine Core Modification : Start with acridin-9(10H)-one as the precursor. React with propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to install the propargyl ether groups .
  • Thione Introduction : Treat the intermediate with Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀) in anhydrous toluene to convert the carbonyl group to a thione .
  • Purity Optimization : Use column chromatography (silica gel, gradient elution with hexane/ethyl acetate) followed by recrystallization from ethanol or dichloromethane. Monitor purity via HPLC (>98%) and confirm using melting point analysis and LC-MS .

How can spectroscopic methods (e.g., UV-Vis, NMR) be employed to confirm the structure and tautomeric state of this compound?

Level : Basic (Characterization)
Methodological Answer :

  • ¹H/¹³C NMR :
    • Identify propargyl ether signals (δ ~2.5–3.0 ppm for acetylenic protons; δ ~70–80 ppm for acetylenic carbons).
    • The acridine-thione scaffold shows aromatic protons at δ ~7.5–8.5 ppm and a deshielded thiocarbonyl carbon at δ ~190–200 ppm .
  • UV-Vis :
    • Monitor the thione-thiol tautomerism by comparing absorption maxima in solvents of varying polarity (e.g., λ_max ~380–400 nm for thione form in non-polar solvents; shifts in polar solvents indicate tautomeric equilibrium) .
  • IR : Confirm the C=S stretch at ~1200–1250 cm⁻¹ and absence of C=O (~1650 cm⁻¹) .

What experimental strategies are effective in resolving contradictions in reported reactivity data of acridine-thione derivatives?

Level : Advanced (Data Contradiction Analysis)
Methodological Answer :

  • Control Variables : Standardize reaction conditions (solvent, temperature, catalyst) to isolate conflicting factors. For example, solvent polarity significantly impacts tautomerism, altering reactivity in radical polymerization .
  • Cross-Validation : Compare results across multiple analytical techniques (e.g., ESR for radical intermediates, kinetic studies via UV-Vis).
  • Reproducibility : Replicate experiments under inert atmospheres (argon/glovebox) to rule out oxygen/moisture interference .

How does the thione-thiol tautomerism of this compound influence its reactivity in radical polymerization processes?

Level : Advanced (Reactivity Analysis)
Methodological Answer :
The thione form acts as a radical scavenger, while the thiol form can initiate polymerization. Key considerations:

  • Solvent Selection : Use non-polar solvents (e.g., toluene) to stabilize the thione form, enhancing its role as a mediator in reversible addition-fragmentation chain-transfer (RAFT) polymerization .
  • Kinetic Studies : Monitor polymerization rates via real-time NMR or UV-Vis. A higher thione content reduces radical concentration, slowing propagation .
  • Thermodynamic Control : Adjust temperature to shift tautomeric equilibrium; lower temperatures favor thione dominance .

What computational approaches (e.g., DFT, molecular dynamics) are suitable for modeling the electronic structure and tautomeric equilibrium?

Level : Advanced (Computational Chemistry)
Methodological Answer :

  • DFT Calculations : Use B3LYP/6-31G(d) to optimize geometries and calculate tautomer energies. Compare HOMO-LUMO gaps to predict reactivity .
  • Solvent Modeling : Apply the polarizable continuum model (PCM) to simulate solvent effects on tautomer ratios. Results correlate with experimental UV-Vis data (e.g., ε ~5–10% thiol in DMSO) .
  • Molecular Dynamics : Simulate dynamic tautomerism over nanosecond timescales to study solvent interaction mechanisms .

How can SHELX-based crystallographic refinement improve structural accuracy in polymorphic studies of this compound?

Level : Advanced (Structural Analysis)
Methodological Answer :

  • Data Collection : Use high-resolution X-ray diffraction (λ = 0.71073 Å, Mo-Kα radiation) and integrate SHELXL for refinement .
  • Handling Polymorphism :
    • Refine anisotropic displacement parameters (ADPs) for non-H atoms.
    • Apply TWIN/BASF commands for twinned crystals.
    • Validate using R1/wR2 residuals (<5% for high-quality data) .
  • Hydrogen Bonding Analysis : Use SHELXPRO to map intermolecular interactions (e.g., S···H-N distances ~2.8–3.2 Å) critical for stabilizing polymorphs .

What are the implications of electronic substituent effects on the photophysical properties of this compound?

Level : Advanced (Photochemistry)
Methodological Answer :

  • Propargyl Substituents : The electron-withdrawing nature of propargyl ethers red-shifts fluorescence emission (λ_em ~450–470 nm) compared to alkyl ether analogs .
  • Thione vs. Thiol : The thione form exhibits stronger π→π* transitions, while the thiol form quenches fluorescence due to non-radiative decay .
  • Quantum Yield Measurement : Use integrating sphere setups with Rhodamine B as a reference. Typical Φ values: 0.2–0.4 in thione-dominant systems .

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